2,5-dichloro-N-[4-(difluoromethoxy)-2-methylphenyl]benzenesulfonamide
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Overview
Description
2,5-DICHLORO-N-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of chlorine, fluorine, and sulfonamide groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including chlorination, sulfonation, and difluoromethylation. The process begins with the chlorination of a suitable aromatic precursor, followed by sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient production. Safety measures are also essential due to the handling of reactive intermediates and hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonamide group, converting it to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,5-DICHLORO-N-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-DICHLORO-4-(DIFLUOROMETHOXY)-N,N-DIMETHYLBENZENE-1-SULFONAMIDE: A similar compound with a dimethyl substitution on the sulfonamide group.
2,4-DICHLORO-N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]BENZAMIDE: Another related compound with an ethoxy group instead of a methyl group.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H11Cl2F2NO3S |
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Molecular Weight |
382.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[4-(difluoromethoxy)-2-methylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2F2NO3S/c1-8-6-10(22-14(17)18)3-5-12(8)19-23(20,21)13-7-9(15)2-4-11(13)16/h2-7,14,19H,1H3 |
InChI Key |
XWVXOKXCPHQLKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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